molecular formula C18H16N4O2S2 B14921605 N-(1,3-benzothiazol-2-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B14921605
M. Wt: 384.5 g/mol
InChI Key: CWDNQQHXSMGXPU-UHFFFAOYSA-N
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Description

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features both benzothiazole and benzimidazole moieties. These structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Benzimidazole Moiety: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphoric acid.

    Coupling Reaction: The final step involves coupling the benzothiazole and benzimidazole moieties through a thioether linkage. This can be achieved by reacting the benzothiazole derivative with a suitable benzimidazole derivative in the presence of a base like potassium carbonate and a solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole or benzimidazole rings, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in the treatment of cancer, infections, and neurological disorders.

    Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and benzimidazole rings can bind to active sites or allosteric sites on proteins, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
  • N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-CHLORO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Uniqueness

The presence of the ethoxy group in N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE distinguishes it from its analogs. This functional group can influence the compound’s solubility, binding affinity, and overall biological activity, making it unique among similar compounds.

Properties

Molecular Formula

C18H16N4O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16N4O2S2/c1-2-24-11-7-8-12-14(9-11)21-17(19-12)25-10-16(23)22-18-20-13-5-3-4-6-15(13)26-18/h3-9H,2,10H2,1H3,(H,19,21)(H,20,22,23)

InChI Key

CWDNQQHXSMGXPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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